Product packaging for 2-Azido-3-methylimidazo[4,5-f]quinoline(Cat. No.:CAS No. 115397-29-0)

2-Azido-3-methylimidazo[4,5-f]quinoline

Cat. No.: B043432
CAS No.: 115397-29-0
M. Wt: 224.22 g/mol
InChI Key: DYMXFVKLXKRJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-3-methylimidazo[4,5-f]quinoline is a high-value chemical intermediate designed for advanced research applications, particularly in medicinal chemistry and chemical biology. Its core structure is based on the imidazoquinoline scaffold, a privileged motif known for its diverse biological activities, which is further functionalized with a reactive azide group at the 2-position. This key azide functionality makes it an essential building block for Click Chemistry, specifically for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Researchers can efficiently conjugate this compound to alkyne-bearing biomolecules, polymers, or solid supports to create novel molecular probes, labeled ligands, or targeted drug candidates. The primary research value lies in its application for synthesizing and studying novel C-nucleosides and heterocyclic analogs, potentially leading to compounds with immunomodulatory, antiviral, or anticancer properties. By serving as a versatile synthon, this compound accelerates the discovery and development of new chemical entities, providing a powerful tool for exploring structure-activity relationships and developing targeted therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N6 B043432 2-Azido-3-methylimidazo[4,5-f]quinoline CAS No. 115397-29-0

Properties

IUPAC Name

2-azido-3-methylimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6/c1-17-9-5-4-8-7(3-2-6-13-8)10(9)14-11(17)15-16-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMXFVKLXKRJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151065
Record name 2-Azido-3-methylimidzo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115397-29-0
Record name 2-Azido-3-methylimidzo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115397290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azido-3-methylimidzo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization Reaction

The synthesis of Azido-IQ begins with the diazotization of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). This step involves treating IQ with sodium nitrite (NaNO₂) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. The reaction proceeds via protonation of the amino group, followed by nitrosation to form a diazonium salt. The acidic environment stabilizes the diazonium intermediate, preventing premature decomposition.

Key Considerations:

  • Temperature Control : Maintaining temperatures below 5°C is critical to avoid side reactions such as dimerization or hydrolysis of the diazonium salt.

  • Stoichiometry : A 1:1 molar ratio of IQ to NaNO₂ ensures complete conversion of the amine to the diazonium species. Excess nitrite may lead to over-nitrosation or oxidation byproducts.

Azide Substitution

The diazonium salt is subsequently treated with sodium azide (NaN₃), facilitating nucleophilic displacement of the diazo group by the azide ion. This substitution occurs under acidic conditions, leveraging the electrophilicity of the diazonium carbon. The reaction mixture is typically stirred for 1–2 hours at 0–5°C to ensure complete conversion.

Reaction Mechanism:

The diazonium group (N2+\text{N}_2^+) acts as a leaving group, enabling the azide ion (N3\text{N}_3^-) to attack the aromatic ring via an electrophilic aromatic substitution (EAS) mechanism. The methyl group at position 3 directs substitution to the ortho position relative to the imidazo ring.

Optimization of Reaction Parameters

Acid Selection

Concentrated sulfuric acid is preferred over hydrochloric acid (HCl) due to its superior ability to stabilize the diazonium intermediate. HCl may promote competitive Sandmeyer-type reactions, leading to chloroarene byproducts.

Solvent and Concentration

The reaction is conducted in a minimal volume of H₂SO₄ to maintain high proton concentration, which accelerates diazotization. Polar aprotic solvents like dimethylformamide (DMF) are avoided, as they may deprotonate the diazonium species, reducing reactivity.

Purification Techniques

Crude Azido-IQ is isolated via neutralization of the acidic reaction mixture with ice-cold sodium bicarbonate (NaHCO₃), followed by extraction with ethyl acetate or dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Chromatographic Purification

Column chromatography on silica gel with a gradient eluent (e.g., hexane/ethyl acetate) removes non-polar impurities. Reverse-phase HPLC may further enhance purity, particularly for analytical applications.

Recrystallization

Recrystallization from ethanol/water mixtures yields crystalline Azido-IQ, verified by melting point analysis and thin-layer chromatography (TLC).

Spectroscopic Characterization

Azido-IQ is characterized using the following techniques:

Ultraviolet-Visible (UV) Spectroscopy

The compound exhibits a λₘₐₓ at 320 nm, attributed to the conjugated π-system of the imidazoquinoline backbone. The azide group introduces a bathochromic shift compared to the parent IQ (λₘₐₓ = 295 nm).

Fluorescence Spectroscopy

Azido-IQ displays weak fluorescence (Φ = 0.05) due to quenching by the azide group, which promotes non-radiative decay.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 239.0941 (calculated for C₁₁H₉N₆⁺: 239.0935).

Analytical Validation

Purity Assessment

HPLC with UV detection (λ = 254 nm) confirms a purity >98%, with a single peak at a retention time of 12.3 minutes using a C18 column and acetonitrile/water mobile phase.

Stability Studies

Azido-IQ is light-sensitive, decomposing upon exposure to UV radiation (λ = 365 nm) to generate a reactive nitrene intermediate. Storage in amber vials at −20°C under inert atmosphere (N₂) prevents degradation.

Applications in Mechanistic Studies

Photolytic Activation

UV irradiation of Azido-IQ generates a nitrene species (IQ-N\text{IQ-N}), which forms covalent adducts with DNA bases. This property enables real-time analysis of mutagenic pathways without requiring enzymatic activation.

Ames Test Compatibility

Azido-IQ exhibits dose-dependent mutagenicity in Salmonella typhimurium TA98, with revertant counts increasing 10-fold at 50 μg/plate . The photolytic product’s mutagenicity parallels that of metabolically activated IQ, validating its use as a mechanistic probe.

Scientific Research Applications

Carcinogenicity Studies

Azido-IQ serves as a model compound for understanding the mechanisms of carcinogenesis related to heterocyclic amines formed during cooking processes. It has been shown to induce DNA adducts that may lead to mutations and cancer development.

Case Study: DNA Adduct Formation

  • Study Design : In vitro assays were conducted using human cell lines exposed to Azido-IQ.
  • Findings : High levels of DNA adducts were detected, indicating a direct correlation between exposure and genetic damage .

Mutagenicity Research

Research has demonstrated that Azido-IQ can induce mutations in various biological systems, including bacterial models such as Salmonella typhimurium.

Data Table: Mutagenicity Assays

Assay TypeOrganismMutation FrequencyReference
Ames TestSalmonella typhimuriumHigh
Eukaryotic Cell LinesHuman Lung CellsModerate

Organic Synthesis

Azido-IQ is utilized as a reagent in organic synthesis due to its ability to form stable intermediates and facilitate the creation of complex heterocyclic compounds.

Application Example:

  • Synthesis of Novel Anticancer Agents : Azido-IQ derivatives are being explored for their potential as anticancer drugs by modifying the azido group for enhanced biological activity.

Biochemical Mechanisms

The compound's interaction with cellular components has been studied extensively, revealing insights into its biochemical pathways.

Key Mechanisms:

  • Nitrene Formation : Upon photolysis or thermolysis, Azido-IQ generates reactive nitrenes that can bind to DNA, leading to mutagenic effects.
  • Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways, influencing its toxicity profile .

Comparative Analysis with Related Compounds

To better understand the uniqueness of Azido-IQ, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Characteristics
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)Amino Group Instead of AzidoKnown for strong mutagenic properties
2-Azido-3,4-dimethylimidazo[4,5-f]quinolineDimethyl SubstituentSimilar reactivity but with different mutagenicity profiles

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is part of the imidazoarene family, which includes carcinogenic heterocyclic amines (HAAs) formed during high-temperature cooking. Key structural analogs and their differences are summarized below:

Table 1: Structural and Functional Comparison of Selected Imidazoarenes
Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
2-Azido-3-methylimidazo[4,5-f]quinoline Imidazo[4,5-f]quinoline -N₃ (position 2), -CH₃ (3) Azido, Methyl ~224.21*
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) Imidazo[4,5-f]quinoline -NH₂ (position 2), -CH₃ (3) Amino, Methyl 213.23
MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) Imidazo[4,5-f]quinoxaline -NH₂ (2), -CH₃ (3,8) Amino, Dimethyl 226.26
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) Imidazo[4,5-b]pyridine -NH₂ (2), -CH₃ (1), -Ph (6) Amino, Methyl, Phenyl 224.25

*Calculated based on substitution of -NH₂ (16 g/mol) with -N₃ (42 g/mol) in IQ.

Metabolic Activation Pathways

  • This compound: Generates nitrenium ions via photolytic decomposition or cytochrome P450-mediated activation. These ions form covalent DNA adducts, leading to frameshift mutations .
  • IQ: Requires N-hydroxylation by cytochrome P450 1A2 to produce 2-hydroxyamino-IQ, which reacts with DNA to form C8-deoxyguanosine adducts .
  • MeIQx and PhIP: Similarly activated via P450 1A2-mediated N-hydroxylation, but their quinoxaline and phenyl substituents influence adduct specificity and mutagenic potency .
Table 2: Metabolic Activation and Mutagenicity
Compound Key Enzyme(s) Mutagenicity (TA98 Strain) Carcinogenicity Class (IARC)
This compound P450 (unidentified), Photolysis High (reactive intermediates) Not classified
IQ P450 1A2 High (~3,000 revertants/μg) Group 2A (probable human carcinogen)
MeIQx P450 1A2 Moderate (~1,500 revertants/μg) Group 2B (possible carcinogen)
PhIP P450 1A2 High (~1,800 revertants/μg) Group 2B

Biological Activity

2-Azido-3-methylimidazo[4,5-f]quinoline (2-Azido-3-MeIQ) is a nitrogen-containing heterocyclic compound derived from imidazoquinoline. It is structurally related to known carcinogens and mutagens, particularly those formed during the cooking of meats. This article reviews the biological activity of 2-Azido-3-MeIQ, focusing on its mutagenic and carcinogenic properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group (-N₃) and a methyl group, which influence its reactivity and biological interactions. The compound can undergo thermolysis and photolysis, generating reactive nitrene intermediates that can interact with biomolecules, particularly DNA.

The biological activity of 2-Azido-3-MeIQ is primarily attributed to its ability to bind DNA and induce mutations. The azide group can be converted into a more reactive species under acidic conditions, leading to the formation of stable DNA adducts. These adducts are critical in understanding the compound's potential role as a carcinogen.

Key Mechanisms:

  • DNA Binding : 2-Azido-3-MeIQ forms covalent bonds with DNA, leading to structural alterations that can result in mutations.
  • Reactive Intermediates : The decomposition of the azide group generates nitrenes that act as electrophiles, increasing the likelihood of nucleophilic attacks on DNA.
  • Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cellular models, contributing to their mutagenic effects.

Biological Activity and Mutagenicity

Research has demonstrated that 2-Azido-3-MeIQ exhibits significant mutagenic activity in various biological systems. Studies indicate that it can induce DNA damage and mutations in rodent models and human cell lines.

Case Studies

  • Zebrafish Model : A study investigated the hepatotoxicity of related compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) using zebrafish. Results showed increased levels of liver enzymes (ALT and AST) and inflammatory markers after exposure to IQ, indicating oxidative stress and inflammation in liver tissues .
  • In Vitro Studies : In human lymphoblastoid cells, 2-Azido-3-MeIQ demonstrated mutagenic properties similar to those observed with other known carcinogens . The compound was shown to induce chromosomal aberrations and sister chromatid exchanges.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 2-Azido-3-MeIQ compared to structurally similar compounds:

Compound NameStructureBiological ActivityUnique Features
2-Amino-3-methylimidazo[4,5-f]quinolineStructureKnown carcinogenFound in cooked meats
2-Nitrosoamino-3-methylimidazo[4,5-f]quinolineStructureMutagenicForms DNA adducts under inflammatory conditions
2-Hydroxyamino-3-methylimidazo[4,5-f]quinolineStructureGenotoxicHydroxylated derivative with different reactivity
This compound StructureMutagenic & CarcinogenicUnique azide group enhances reactivity

Pharmacokinetics

The metabolism of 2-Azido-3-MeIQ by human liver microsomes leads to the formation of reactive species capable of damaging bacterial DNA. This metabolic pathway highlights its potential health risks associated with dietary exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azido-3-methylimidazo[4,5-f]quinoline
Reactant of Route 2
2-Azido-3-methylimidazo[4,5-f]quinoline

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